molecular formula C16H16BrF3N4O3S B13454370 2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide, trifluoroacetic acid

2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide, trifluoroacetic acid

Cat. No.: B13454370
M. Wt: 481.3 g/mol
InChI Key: DOESWGLRLZZSNQ-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide, trifluoroacetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a thiazole ring, a piperazine moiety, and a bromine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-aminothiazole with 2-bromo-1-chloroethane to form 2-bromo-1-(thiazol-2-yl)ethanone. This intermediate is then reacted with 2-(piperazin-1-yl)aniline under appropriate conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, or thioethers .

Scientific Research Applications

2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a thiazole ring.

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a furan ring and a prop-2-ynyl group.

Uniqueness

2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the thiazole ring and the piperazine moiety contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C16H16BrF3N4O3S

Molecular Weight

481.3 g/mol

IUPAC Name

2-bromo-N-(2-piperazin-1-ylphenyl)-1,3-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H15BrN4OS.C2HF3O2/c15-14-18-11(9-21-14)13(20)17-10-3-1-2-4-12(10)19-7-5-16-6-8-19;3-2(4,5)1(6)7/h1-4,9,16H,5-8H2,(H,17,20);(H,6,7)

InChI Key

DOESWGLRLZZSNQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2NC(=O)C3=CSC(=N3)Br.C(=O)(C(F)(F)F)O

Origin of Product

United States

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